4-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine
Description
4-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a piperazine ring substituted with a 2-methylnaphthalen-1-ylmethyl group at the 4-position and a phenyl group at the 5-position of the thienopyrimidine core. Thienopyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in nucleic acid metabolism and signal transduction.
Properties
IUPAC Name |
4-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4S/c1-20-11-12-22-9-5-6-10-23(22)24(20)17-31-13-15-32(16-14-31)27-26-25(21-7-3-2-4-8-21)18-33-28(26)30-19-29-27/h2-12,18-19H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHGPCMPLVDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=C5C(=CSC5=NC=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core and introduce the piperazine and naphthalene groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Lipophilicity and Aromaticity: The 2-methylnaphthalene group in the target compound confers higher lipophilicity (predicted logP >5) compared to analogues with furanoyl (logP ~3.5) or sulfonyl groups (logP ~2.8). This enhances membrane permeability but may reduce aqueous solubility .
Electron-Withdrawing vs. Electron-Donating Groups : Halogenated derivatives (e.g., 3,4-dichlorophenyl in ) may improve receptor binding via halogen bonds, whereas methyl or morpholine groups (e.g., ) enhance solubility and metabolic stability.
Synthetic Accessibility: Compounds with simpler substituents (e.g., furanoyl in ) are synthesized via direct acylation, while sulfonylpiperazine derivatives (e.g., ) require multi-step functionalization, impacting scalability.
Pharmacological and Physicochemical Properties
- Target Compound : The bulky naphthalene group likely increases plasma protein binding, prolonging half-life but risking hERG channel inhibition due to lipophilicity. Computational models suggest moderate oral bioavailability (F ~40-50%) due to CYP3A4-mediated metabolism .
- However, its molecular weight (349.4 g/mol) is lower than the target compound, favoring better diffusion .
- Triazole-Tethered Derivatives (): While structurally distinct, 1,2,3-triazole modifications demonstrate antibacterial activity (MIC: 8–32 µg/mL against S. aureus), highlighting the thienopyrimidine core's versatility for antimicrobial applications .
Biological Activity
4-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine (CAS No: 433256-36-1) is a complex organic compound that belongs to the class of thienopyrimidines. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative studies with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4S |
| Molecular Weight | 462.59 g/mol |
| IUPAC Name | This compound |
| CAS Number | 433256-36-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to inhibit specific enzymes and receptors that play crucial roles in cancer cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in cancer metabolism and proliferation.
- Receptor Modulation : It may modulate receptor activity linked to inflammatory responses and tumor progression.
- Antioxidant Activity : Preliminary studies suggest that this compound could possess antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activities
Research indicates that this thienopyrimidine derivative may exhibit a range of biological activities:
Anticancer Activity
Several studies have reported the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Bacterial Strains Tested : It has been evaluated against Gram-positive and Gram-negative bacteria, showing moderate to strong antibacterial activity.
Comparative Studies
When compared to other similar compounds within the thienopyrimidine class, this compound demonstrates enhanced biological activity due to its unique functional groups.
Case Studies
A notable case study involved the synthesis and evaluation of various thienopyrimidine derivatives where this compound was highlighted for its superior activity against specific cancer cell lines compared to structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
